molecular formula C9H11IO B3344791 1-Iodo-4-methoxy-2,5-dimethylbenzene CAS No. 90609-46-4

1-Iodo-4-methoxy-2,5-dimethylbenzene

Cat. No.: B3344791
CAS No.: 90609-46-4
M. Wt: 262.09 g/mol
InChI Key: JQIQNJPSOYOMID-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-methoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-methoxy-2,5-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding 4-methoxy-2,5-dimethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-2,5-dimethylbenzene derivatives.

    Oxidation: Products include 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.

    Reduction: The major product is 4-methoxy-2,5-dimethylbenzene.

Scientific Research Applications

1-Iodo-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-4-methoxy-2,5-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

  • 1-Iodo-2,4-dimethylbenzene
  • 1-Iodo-3,5-dimethylbenzene
  • 1-Iodo-4-methoxybenzene

Uniqueness: 1-Iodo-4-methoxy-2,5-dimethylbenzene is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing effects, making it versatile for various chemical transformations.

Properties

IUPAC Name

1-iodo-4-methoxy-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQNJPSOYOMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556023
Record name 1-Iodo-4-methoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-46-4
Record name 1-Iodo-4-methoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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